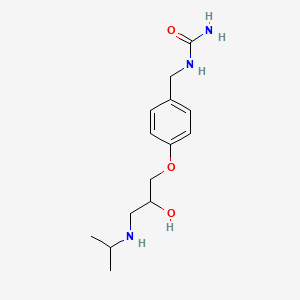
((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring, which is further connected to a methyl urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenyl derivative with an epoxide to form an intermediate compound.
Introduction of the Isopropylamino Group: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent.
Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid with similar structural features.
Uniqueness
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
50992-77-3 |
|---|---|
Fórmula molecular |
C14H23N3O3 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methylurea |
InChI |
InChI=1S/C14H23N3O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)7-17-14(15)19/h3-6,10,12,16,18H,7-9H2,1-2H3,(H3,15,17,19) |
Clave InChI |
ZZPUFSVPPCJXTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















